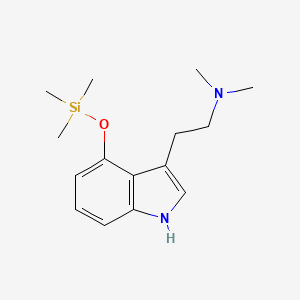
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trimethylsilyloxy group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
The synthesis of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized with a trimethylsilyloxy group. This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amine Introduction: The final step involves the introduction of the N,N-dimethylamino group. This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用机制
The mechanism of action of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with its target, leading to modulation of specific biochemical pathways.
相似化合物的比较
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine can be compared with other indole derivatives, such as:
N,N-dimethyltryptamine (DMT): Both compounds share a similar indole core, but the presence of the trimethylsilyloxy group in this compound imparts different chemical properties and reactivity.
N,N-dimethyl-2-(3-indolyl)ethanamine: This compound lacks the trimethylsilyloxy group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
17943-16-7 |
|---|---|
分子式 |
C15H24N2OSi |
分子量 |
276.455 |
IUPAC 名称 |
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H24N2OSi/c1-17(2)10-9-12-11-16-13-7-6-8-14(15(12)13)18-19(3,4)5/h6-8,11,16H,9-10H2,1-5H3 |
InChI 键 |
IHNCHKSVUGVEDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[Si](C)(C)C |
同义词 |
N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


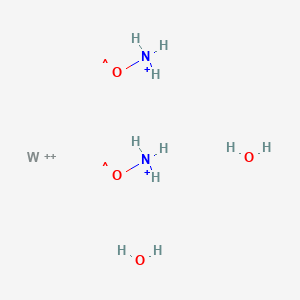

![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)
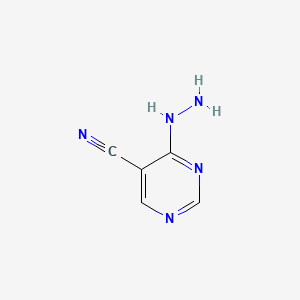
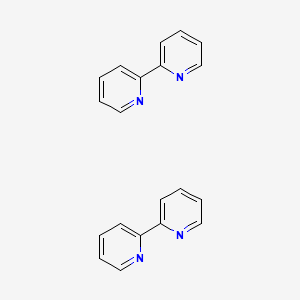
![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
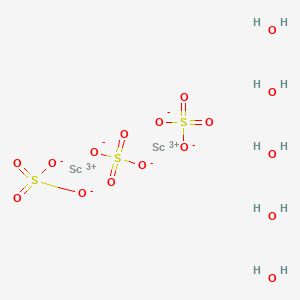
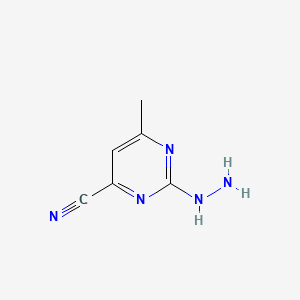
![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/new.no-structure.jpg)
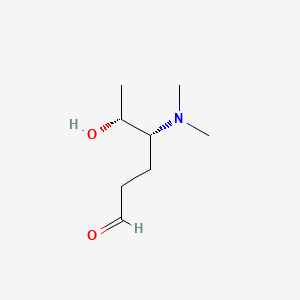
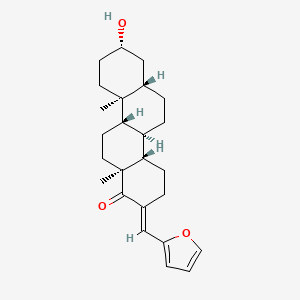
![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)
